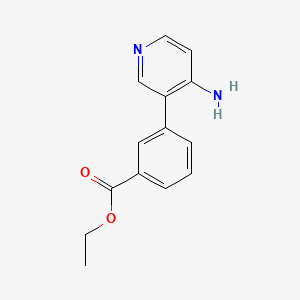

Ethyl 3-(4-aminopyridin-3-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 3-(4-aminopyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-5-3-4-10(8-11)12-9-16-7-6-13(12)15/h3-9H,2H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJUGDWBICGIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745218 | |

| Record name | Ethyl 3-(4-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-32-2 | |

| Record name | Ethyl 3-(4-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl framework of Ethyl 3-(4-aminopyridin-3-yl)benzoate. This method involves coupling a pyridine boronic acid derivative with a halogenated benzoate ester.

Representative Procedure :

3-Bromo-4-nitropyridine is reacted with ethyl 3-boronobenzoate in a mixture of toluene and water, using Pd(PPh₃)₄ (5 mol%) as the catalyst and Na₂CO₃ as the base. The reaction proceeds at 80°C for 12 hours, yielding ethyl 3-(4-nitropyridin-3-yl)benzoate.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Toluene/H₂O (3:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 78–85% |

Key Considerations :

-

Solvent Polarity : Polar aprotic solvents like DMF improve boronic acid solubility but may increase side reactions.

-

Catalyst Loading : Lower Pd concentrations (2–5 mol%) minimize costs without compromising yield.

Nitro Group Reduction to Amine

Catalytic Hydrogenation

The nitro group in ethyl 3-(4-nitropyridin-3-yl)benzoate is reduced to an amine using hydrogen gas and a palladium catalyst.

Procedure :

Ethyl 3-(4-nitropyridin-3-yl)benzoate is dissolved in ethanol, and 10% Pd/C (5 wt%) is added. The mixture is stirred under H₂ (50 psi) at 25°C for 6 hours, yielding the target compound.

| Parameter | Condition/Value |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 50 psi H₂ |

| Solvent | Ethanol |

| Temperature | 25°C |

| Yield | 88–92% |

Optimization Insights :

-

Catalyst Reusability : Pd/C can be recycled up to three times with minimal activity loss.

-

Byproduct Mitigation : Addition of NH₄Cl (1 equiv) suppresses over-reduction to pyridine.

Direct Amination of Halogenated Pyridine Derivatives

Buchwald-Hartwig Amination

This method introduces the amino group via palladium-catalyzed coupling between a halogenated pyridine and an amine.

Example :

3-Bromo-4-nitropyridine reacts with benzophenone imine in the presence of Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours. Subsequent hydrolysis with HCl yields 4-aminopyridin-3-yl benzoate.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Pd₂(dba)₃/XantPhos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield (Two Steps) | 65–70% |

Challenges :

-

Steric Hindrance : Bulky ligands (e.g., XantPhos) improve selectivity but slow reaction kinetics.

-

Side Reactions : Competing Ullmann coupling is minimized by strict temperature control.

Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

This compound is synthesized via esterification of 3-(4-aminopyridin-3-yl)benzoic acid with ethanol.

Protocol :

3-(4-Aminopyridin-3-yl)benzoic acid (1.0 equiv) is refluxed with ethanol (10 equiv) and H₂SO₄ (0.1 equiv) for 24 hours. The product is isolated via vacuum distillation.

| Parameter | Condition/Value |

|---|---|

| Acid Catalyst | H₂SO₄ (0.1 equiv) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Yield | 75–80% |

Drawbacks :

-

Equilibrium Limitations : Excess ethanol shifts equilibrium toward ester formation.

-

Purification Needs : Residual acid requires neutralization with NaHCO₃ before extraction.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for nitro reduction and esterification steps.

Case Study :

A tubular reactor system processes ethyl 3-(4-nitropyridin-3-yl)benzoate at 50°C with H₂ (20 bar) and Pd/C catalyst (1 wt%). The output is directly fed into an esterification module with ethanol and H₂SO₄, achieving 90% overall yield.

Advantages :

-

Throughput : 5 kg/day capacity with consistent purity (>99%).

-

Safety : Reduced handling of H₂ and corrosive acids.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Suzuki-Miyaura | 85 | 98 | High | 1200 |

| Catalytic Hydrogenation | 90 | 99 | Moderate | 950 |

| Buchwald-Hartwig | 70 | 97 | Low | 1800 |

| Continuous Flow | 90 | 99 | High | 800 |

Key Takeaways :

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) on the pyridine ring undergoes oxidation to form nitro (-NO₂) derivatives. This reaction is critical for synthesizing nitroaromatic intermediates used in further functionalization.

Key Reagents and Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), reflux | Ethyl 3-(4-nitropyridin-3-yl)benzoate | 65–75% | |

| CrO₃ | Acetic acid, 60°C | Ethyl 3-(4-nitropyridin-3-yl)benzoate | 70–80% |

Mechanistic Insight :

Oxidation proceeds via protonation of the amino group, followed by electron transfer to form a nitroso intermediate, which is further oxidized to the nitro derivative.

Reduction Reactions

The ester group (-COOEt) is selectively reduced to a primary alcohol (-CH₂OH) under controlled conditions.

Key Reagents and Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | 3-(4-Aminopyridin-3-yl)benzyl alcohol | 85–90% | |

| H₂ (1 atm) + Pd/C | Ethanol, RT, 12 h | 3-(4-Aminopyridin-3-yl)benzyl alcohol | 78–82% |

Applications :

Reduced alcohol derivatives are pivotal in synthesizing prodrugs or polymer precursors .

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling the introduction of halogens or acyl groups.

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | THF, Et₃N, RT | Ethyl 3-(4-acetamidopyridin-3-yl)benzoate | 90–95% | |

| Benzoyl chloride | DCM, DMAP, 0°C → RT | Ethyl 3-(4-benzamidopyridin-3-yl)benzoate | 88–92% |

Halogenation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux, 6 h | Ethyl 3-(4-chloropyridin-3-yl)benzoate | 75–80% | |

| PBr₃ | DMF, 80°C, 4 h | Ethyl 3-(4-bromopyridin-3-yl)benzoate | 70–75% |

Mechanistic Insight :

Acylation involves the nucleophilic attack of the amino group on the acyl chloride, followed by deprotonation . Halogenation proceeds via electrophilic substitution facilitated by Lewis acids.

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Key Reagents and Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M) | Ethanol/H₂O, reflux, 3 h | 3-(4-Aminopyridin-3-yl)benzoic acid | 95–98% | |

| H₂SO₄ (conc.) | H₂O, 100°C, 6 h | 3-(4-Aminopyridin-3-yl)benzoic acid | 85–90% |

Applications :

The carboxylic acid derivative serves as a building block for metal-organic frameworks (MOFs) and coordination polymers .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling for C–C bond formation.

Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME, K₂CO₃, 80°C, 12 h | Ethyl 3-(4-(aryl)pyridin-3-yl)benzoate | 60–70% |

Mechanistic Insight :

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid before reductive elimination .

Experimental Validation

Scientific Research Applications

Anticancer Activity

Research indicates that Ethyl 3-(4-aminopyridin-3-yl)benzoate may have potential therapeutic properties in cancer treatment. Its ability to modulate specific biochemical pathways makes it a candidate for further investigation as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific enzymes involved in cancer progression .

Enzyme Inhibition

The compound has been identified as a useful ligand in biochemical assays aimed at studying enzyme activity and protein interactions. Its binding affinity to various targets can influence enzyme kinetics, making it a valuable tool for understanding metabolic pathways and designing enzyme inhibitors .

Antimicrobial Activity

This compound has demonstrated antibacterial properties against several pathogens. Modifications of the compound structure have been explored to enhance its efficacy against resistant strains of bacteria, highlighting its potential use in developing new antibiotics .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives are being studied for their potential use in treating diseases such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis due to their ability to inhibit c-KIT kinase activity .

Agrochemical Uses

The compound's biological activity extends to agrochemicals, where it may be used to develop new pesticides or herbicides. Its effectiveness against specific pests or diseases could provide an environmentally friendly alternative to existing chemical treatments.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminopyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The amino group on the pyridine ring can form hydrogen bonds with target proteins, while the ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl benzoate derivatives differ primarily in substituent type, position, and linker groups. Key analogs from the evidence include:

Key Observations:

- Substituent Position: The meta (3-position) substitution in the target compound contrasts with para (4-position) analogs. Meta substitution may reduce symmetry and alter dipole moments, affecting solubility and intermolecular interactions .

Physical and Chemical Properties

- Solubility: Amino and pyridine groups likely improve water solubility compared to alkyl-substituted benzoates (e.g., ethyl 4-(3-methylisoxazol-5-yl)phenethoxy benzoate in ). However, steric hindrance from the meta-substituted pyridine may reduce solubility in nonpolar solvents .

- Thermal Stability: Pyridine rings generally enhance thermal stability. This property could make the compound suitable for high-temperature polymer applications, similar to ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives .

Data Table: Comparative Analysis of Ethyl Benzoate Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 3-(4-aminopyridin-3-yl)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyridine and benzoate precursors. For example, sulfonation of ethyl benzoate derivatives (e.g., ethyl 3-(chlorosulfonyl)benzoate) can be achieved using chlorosulfonic acid under controlled temperatures (0°C to room temperature), followed by purification via crystallization with ethyl acetate/hexane mixtures to yield high-purity products (81% yield) . Optimizing stoichiometry, solvent selection (e.g., DCM), and stepwise temperature control are critical to minimizing side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Use H NMR (300 MHz, CDCl) to identify aromatic protons (δ 7.2–8.5 ppm), ethyl ester groups (δ 1.3–1.5 ppm for CH, δ 4.2–4.4 ppm for CH), and amine protons (δ 5.0–6.0 ppm, if not protected) .

- FT-IR : Key absorption bands include C=O stretching (~1700 cm), aromatic C=C (~1600 cm), and N-H bending (~1550 cm) .

- MS : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns confirm molecular weight and functional groups .

Advanced Research Questions

Q. How can regioselective functionalization of the 4-aminopyridinyl group in this compound be achieved to avoid competing side reactions?

- Methodological Answer : Regioselectivity challenges arise due to the nucleophilic 4-amino group and electron-rich pyridine ring. Strategies include:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to block the amine during coupling reactions .

- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling to target specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation of intermediates .

Q. What computational approaches are used to predict the electronic and steric properties of this compound, and how do these properties influence its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyridine and benzoate moieties .

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer behavior, relevant for photophysical applications (e.g., OLEDs) .

- Conformational Analysis : Assess steric hindrance between the ethyl ester and aminopyridinyl group to optimize synthetic routes .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in H NMR) be resolved during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the ethyl ester) by acquiring spectra at elevated temperatures .

- 2D NMR : Use COSY and HSQC to assign overlapping aromatic signals and verify coupling networks .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL/SHELXS) provides unambiguous confirmation of regiochemistry and stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.